4-Iodo-3,5-dimethoxy-1,2-thiazole
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Overview
Description
4-Iodo-3,5-dimethoxy-1,2-thiazole is a chemical compound with the molecular formula C5H6INO2S and a molecular weight of 271.08 g/mol . This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, a closely related class of compounds, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 27108 , which could influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is a powder at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Preparation Methods
The synthesis of 4-Iodo-3,5-dimethoxy-1,2-thiazole typically involves the iodination of 3,5-dimethoxy-1,2-thiazole. One common method includes the reaction of 3,5-dimethoxy-1,2-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the thiazole ring.
Chemical Reactions Analysis
4-Iodo-3,5-dimethoxy-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
4-Iodo-3,5-dimethoxy-1,2-thiazole has several applications in scientific research:
Comparison with Similar Compounds
4-Iodo-3,5-dimethoxy-1,2-thiazole can be compared with other similar compounds, such as:
3,5-Dimethoxy-1,2-thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Bromo-3,5-dimethoxy-1,2-thiazole: Contains a bromine atom instead of iodine, which can affect its chemical and physical properties.
4-Chloro-3,5-dimethoxy-1,2-thiazole:
Properties
IUPAC Name |
4-iodo-3,5-dimethoxy-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQZWUCXVECGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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